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molecular formula C9H11B B3188511 1-(Bromomethyl)-3-ethylbenzene CAS No. 216658-62-7

1-(Bromomethyl)-3-ethylbenzene

Cat. No. B3188511
M. Wt: 199.09 g/mol
InChI Key: HNUZAFPGSNEQDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06107297

Procedure details

Phosphorous tribromide (5.3 ml) was added to a solution of the product from step (i) (7.6 g) in benzene (150 ml) at 0° C. After 3 hours, water (40 ml) was added and the mixture warmed to room temperature and extracted with ethyl acetate. The organic phase was dried (MgSO4) and evaporated. Purified by chromatography eluting with 2% ethyl acetate in isohexane. Yield 8.0 g.
Quantity
5.3 mL
Type
reactant
Reaction Step One
Quantity
7.6 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
P(Br)(Br)[Br:2].[CH2:5]([C:7]1[CH:8]=[C:9]([CH2:13]O)[CH:10]=[CH:11][CH:12]=1)[CH3:6].O>C1C=CC=CC=1>[Br:2][CH2:13][C:9]1[CH:10]=[CH:11][CH:12]=[C:7]([CH2:5][CH3:6])[CH:8]=1

Inputs

Step One
Name
Quantity
5.3 mL
Type
reactant
Smiles
P(Br)(Br)Br
Name
Quantity
7.6 g
Type
reactant
Smiles
C(C)C=1C=C(C=CC1)CO
Name
Quantity
150 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
40 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
Purified by chromatography
WASH
Type
WASH
Details
eluting with 2% ethyl acetate in isohexane

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
BrCC1=CC(=CC=C1)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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